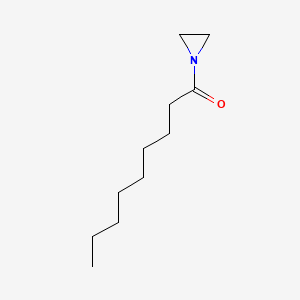
2-Methoxy-3-(methoxymethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(methoxymethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and methoxymethyl groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-3-(methoxymethyl)benzoyl chloride typically involves the chlorination of 2-Methoxy-3-(methoxymethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the corresponding benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced technologies such as microreactors can enhance the efficiency of the chlorination process, reducing the reaction time and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-(methoxymethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methoxy-3-(methoxymethyl)benzoic acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Lewis Acids (e.g., AlCl3): Employed in Friedel-Crafts acylation reactions to facilitate the formation of ketones.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Ketones: Formed through Friedel-Crafts acylation reactions.
Applications De Recherche Scientifique
2-Methoxy-3-(methoxymethyl)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-(methoxymethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of various derivatives. The methoxy and methoxymethyl groups on the benzene ring can influence the reactivity and selectivity of the compound in different chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoyl Chloride: Similar structure but lacks the methoxymethyl group.
3-Methoxybenzoyl Chloride: Similar structure but with the methoxy group in a different position.
2-Methyl-3-methoxybenzoyl Chloride: Contains a methyl group instead of a methoxymethyl group.
Uniqueness
2-Methoxy-3-(methoxymethyl)benzoyl chloride is unique due to the presence of both methoxy and methoxymethyl groups on the benzene ring. These substituents can affect the compound’s reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
87165-84-2 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2-methoxy-3-(methoxymethyl)benzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-13-6-7-4-3-5-8(10(11)12)9(7)14-2/h3-5H,6H2,1-2H3 |
Clé InChI |
YNOOKZNZFSBIHN-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C(=CC=C1)C(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)
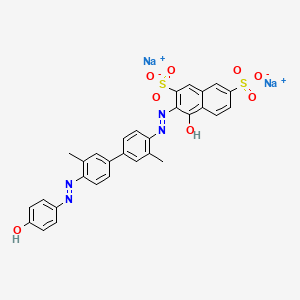

![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)

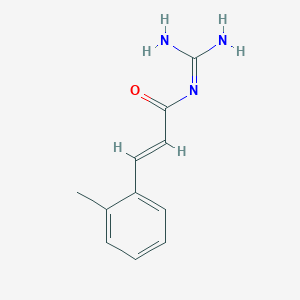

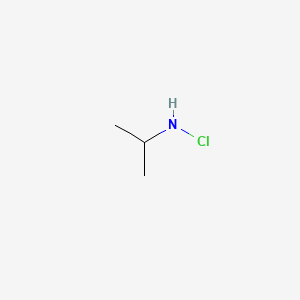
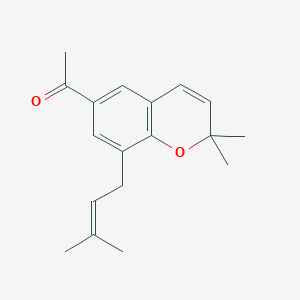
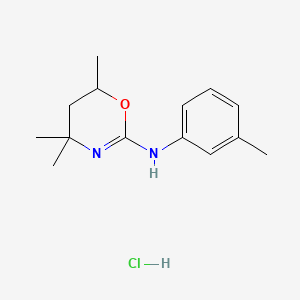
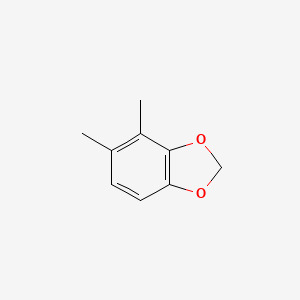
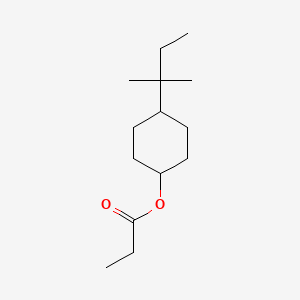
![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
